molecular formula C16H24N2O3S B11261543 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Cat. No.: B11261543
M. Wt: 324.4 g/mol
InChI Key: SSILOSWPOGKWJY-UHFFFAOYSA-N
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Description

2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a sulfonyl group and a propanamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring system through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the tetrahydroquinoline ring. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the sulfonylated tetrahydroquinoline with a propanoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, forming carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

The uniqueness of 2-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

InChI

InChI=1S/C16H24N2O3S/c1-4-10-22(20,21)18-9-5-6-13-11-14(7-8-15(13)18)17-16(19)12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)

InChI Key

SSILOSWPOGKWJY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C

Origin of Product

United States

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